molecular formula C8H11Cl2NO B2890683 4-(Chloromethyl)-2-ethoxypyridine hydrochloride CAS No. 2138565-25-8

4-(Chloromethyl)-2-ethoxypyridine hydrochloride

Cat. No.: B2890683
CAS No.: 2138565-25-8
M. Wt: 208.08
InChI Key: OEZHDNKJBISDSM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at the 4-position and an ethoxy (-OCH2CH3) substituent at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of thioethers and other heterocyclic derivatives. Its reactivity stems from the chloromethyl group, which facilitates alkylation reactions, and the ethoxy substituent, which influences electronic and steric properties .

Properties

IUPAC Name

4-(chloromethyl)-2-ethoxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHDNKJBISDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride typically involves the chloromethylation of 2-ethoxypyridine. This can be achieved through the reaction of 2-ethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethoxypyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl derivatives of the original compound.

Scientific Research Applications

4-(Chloromethyl)-2-ethoxypyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This property is particularly useful in the synthesis of peptide conjugates and other modified biomolecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs include pyridine derivatives with variations in substituent type, position, and electronic effects. Key examples include:

4-(Chloromethyl)pyridine Hydrochloride
  • Structure : Lacks the ethoxy group at the 2-position.
  • Reactivity : The absence of the ethoxy group reduces steric hindrance, making the chloromethyl group more accessible for alkylation. However, the electron-donating ethoxy group in 4-(Chloromethyl)-2-ethoxypyridine hydrochloride enhances nucleophilic substitution at the chloromethyl site compared to its unsubstituted counterpart .
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
  • Structure : Contains methoxy (-OCH3) at the 4-position and methyl groups at the 3- and 5-positions.
  • Application: A key intermediate in the synthesis of Omeprazole, a proton pump inhibitor.
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride
  • Structure : Features a trifluoroethoxy (-OCH2CF3) group at the 4-position and a methyl group at the 3-position.
  • Properties : The electron-withdrawing trifluoroethoxy group decreases electron density on the pyridine ring, altering reaction kinetics in nucleophilic substitutions. This compound has a higher molecular weight (276.08 g/mol) and melting point (214°C) compared to this compound, likely due to increased polarity .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-(Chloromethyl)-2-ethoxypyridine HCl C8H11Cl2NO·HCl 4-CH2Cl, 2-OCH2CH3 ~207.5 (calc.) Not reported Thioether synthesis
4-(Chloromethyl)pyridine HCl C6H7Cl2N·HCl 4-CH2Cl ~178.5 (calc.) Not reported Alkylation reactions
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl C11H15ClNO·HCl 2-CH2Cl, 4-OCH3, 3-CH3, 5-CH3 ~248.2 (calc.) Not reported Omeprazole synthesis
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl C9H10Cl2F3NO 2-CH2Cl, 3-CH3, 4-OCH2CF3 276.08 214 Specialty chemical synthesis

Electronic and Steric Considerations

  • Ethoxy vs. However, its stronger electron-donating effect enhances electrophilic substitution at the 4-position.
  • Trifluoroethoxy Influence : The trifluoroethoxy group in analogs like 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride introduces significant electron-withdrawing effects, reducing ring electron density and altering reaction pathways .

Biological Activity

4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and an ethoxy group, contributing to its unique chemical reactivity. The presence of these functional groups allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting processes such as neurotransmitter synthesis and degradation.
  • Receptor Modulation: It can interact with neurotransmitter receptors, potentially influencing neuronal signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Studies

  • Antimicrobial Efficacy:
    In a study assessing the antimicrobial activity of various pyridine derivatives, this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded at concentrations significantly lower than those of standard antibiotics.
  • Neuroprotective Effects:
    Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in animal models treated with neurotoxic agents.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, NeuroprotectiveEnzyme inhibition, Receptor modulation
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineAnticancerTargeting cancer cell proliferation
5,6-Dimethyl-1H-pyrrole-2-carboxylic acidAnti-inflammatoryInhibition of pro-inflammatory cytokines

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